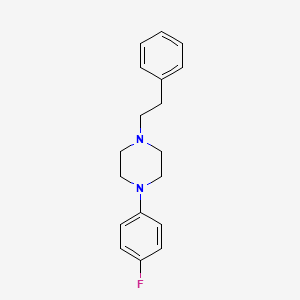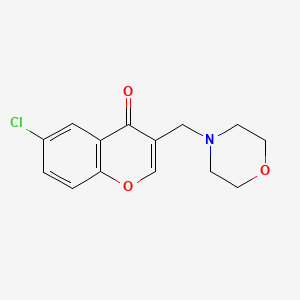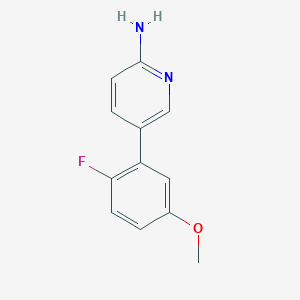
5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine
Overview
Description
5-(2-Fluoro-5-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11FN2O It is a derivative of pyridine, featuring a fluorine and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 2-fluoro-5-methoxybenzaldehyde.
Condensation Reaction: The 2-aminopyridine undergoes a condensation reaction with 2-fluoro-5-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the condensation and reduction reactions.
Catalyst Selection: Using efficient catalysts to accelerate the reaction rates.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Derivatives with different substituents replacing the fluorine or methoxy groups.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary or secondary amines.
Coupling Products: Biaryl or diaryl compounds.
Scientific Research Applications
5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyaniline: Similar structure but lacks the pyridine ring.
2-Amino-5-fluoropyridine: Similar structure but lacks the methoxy group on the phenyl ring.
5-Methoxy-2-aminopyridine: Similar structure but lacks the fluorine substituent.
Uniqueness
5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, combined with the pyridin-2-amine moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRFWOHPZRFWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-[[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6,8-dichlorochromen-4-one](/img/structure/B3851071.png)
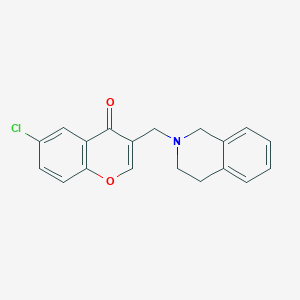
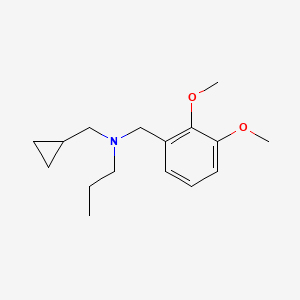
![1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851084.png)
![1-[2-Hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol](/img/structure/B3851086.png)
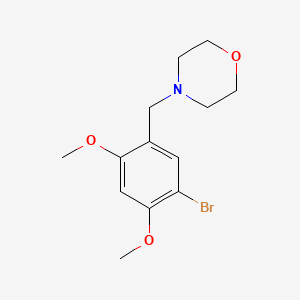
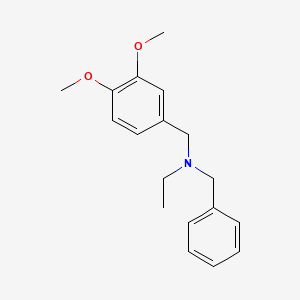
![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)
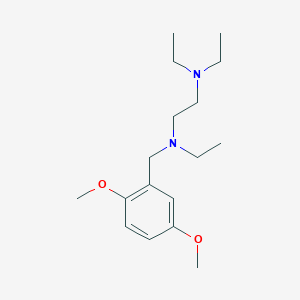
![1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B3851145.png)
![1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine](/img/structure/B3851170.png)
